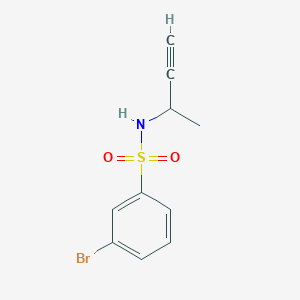
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of benzenesulfonamide, which is a class of compounds that has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular pathways involved in cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide are not fully understood, but it has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body, and its inhibition can lead to the accumulation of carbon dioxide and the development of metabolic acidosis. Additionally, 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular pathways involved in cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide in lab experiments include its high yield of synthesis and its potential as an anticancer agent. Additionally, this compound has been shown to exhibit inhibitory activity against several enzymes, which makes it a potential target for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, particularly in relation to its inhibitory activity against enzymes. Additionally, this compound could be further studied for its potential use as an anticancer agent, and its cytotoxic activity could be tested against a wider range of cancer cell lines. Finally, the synthesis method for 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide could be optimized to improve its yield and purity.
Synthesemethoden
The synthesis of 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide involves the reaction of but-3-yn-2-ol with benzenesulfonyl chloride in the presence of a base and a catalyst. The reaction proceeds through an intermediate that is then treated with bromine to obtain the final product. This method has been reported in the literature, and it has been shown to provide a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, which is a target for the treatment of glaucoma and other disorders. Additionally, 3-bromo-N-but-3-yn-2-ylbenzenesulfonamide has been shown to have potential as an anticancer agent, as it exhibits cytotoxic activity against several cancer cell lines.
Eigenschaften
IUPAC Name |
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h1,4-8,12H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSPDNSCRFOBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-but-3-yn-2-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)

![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)


![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)